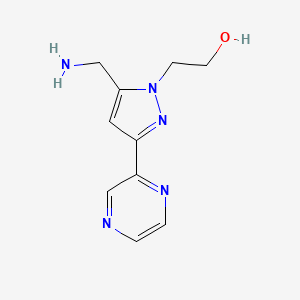2-(5-(aminomethyl)-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethan-1-ol
CAS No.: 2098069-94-2
Cat. No.: VC3158660
Molecular Formula: C10H13N5O
Molecular Weight: 219.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2098069-94-2 |
|---|---|
| Molecular Formula | C10H13N5O |
| Molecular Weight | 219.24 g/mol |
| IUPAC Name | 2-[5-(aminomethyl)-3-pyrazin-2-ylpyrazol-1-yl]ethanol |
| Standard InChI | InChI=1S/C10H13N5O/c11-6-8-5-9(14-15(8)3-4-16)10-7-12-1-2-13-10/h1-2,5,7,16H,3-4,6,11H2 |
| Standard InChI Key | WBWLOJWZHDVECY-UHFFFAOYSA-N |
| SMILES | C1=CN=C(C=N1)C2=NN(C(=C2)CN)CCO |
| Canonical SMILES | C1=CN=C(C=N1)C2=NN(C(=C2)CN)CCO |
Introduction
Structural Characteristics
Basic Structural Features
The substitution pattern includes:
-
A pyrazin-2-yl group at the 3-position of the pyrazole ring
-
An aminomethyl (CH₂NH₂) group at the 5-position
-
An ethanol chain (CH₂CH₂OH) attached to the N1 position of the pyrazole
This arrangement creates a molecule with multiple potential hydrogen bond donors (NH₂ and OH groups) and acceptors (nitrogen atoms in the pyrazole and pyrazine rings), suggesting significant capacity for intermolecular interactions. The presence of these diverse functional groups establishes a unique electronic distribution throughout the molecule that influences its chemical behavior and potential biological activity.
Comparative Structural Analysis
When compared to similar compounds documented in scientific literature, several structural relationships become apparent. The compound 2-(5-amino-3-methyl-1H-pyrazol-1-yl)ethan-1-ol, described in search result data, shares the same N1-ethanol substitution and a 5-position amino group, though lacking the aminomethyl extension and featuring a simple methyl group at the 3-position instead of the pyrazine ring . This structural similarity suggests comparable solubility profiles and hydrogen bonding capabilities, though with distinct electronic properties due to the different substituents.
Another related compound, 2-[5-amino-3-(2-methylphenyl)-1H-pyrazol-1-yl]ethan-1-ol, maintains the same N1-ethanol and 5-amino substitution pattern but incorporates a 2-methylphenyl group at the 3-position rather than a pyrazine ring . This replacement of a heterocyclic pyrazine with an aromatic ring would likely result in different electronic properties and potentially altered biological activities.
The inclusion of a pyrazine ring in our target compound is particularly noteworthy, as pyrazine-containing structures have been shown to possess unique pharmacological properties. The literature indicates that compounds containing pyrazine moieties have been extensively explored in medicinal chemistry research, with applications ranging from antimicrobial agents to enzyme inhibitors .
Physicochemical Properties
Predicted Properties
Based on its structural elements and comparison with similar compounds, the physicochemical properties of 2-(5-(aminomethyl)-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethan-1-ol can be predicted with reasonable confidence. The following table presents estimated properties that would be relevant for research and development applications:
Stability and Reactivity
The compound 2-(5-(aminomethyl)-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethan-1-ol likely demonstrates stability patterns similar to other functionalized pyrazoles. The pyrazole core itself is generally stable under neutral conditions but may undergo ring opening under strongly acidic or basic environments. The presence of the amino group confers nucleophilic character to the molecule, making it potentially reactive toward electrophiles, similar to what has been observed with related amino-pyrazole compounds.
The hydroxyl group of the ethanol chain provides another reactive site, capable of participating in esterification, oxidation, and other transformations typical of primary alcohols. This functional group also contributes to the compound's hydrophilicity and hydrogen bonding capacity, potentially enhancing water solubility compared to analogous compounds lacking this feature.
Storage recommendations would likely mirror those of similar compounds, with optimal preservation achieved at low temperatures (2-8°C) in sealed containers protected from light and moisture, similar to the storage conditions specified for 2-(5-amino-3-methyl-1H-pyrazol-1-yl)ethanol .
Analytical Characterization
Spectroscopic Properties
The structural elucidation and purity assessment of 2-(5-(aminomethyl)-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethan-1-ol would typically involve multiple complementary analytical techniques. Predicted spectroscopic characteristics would include:
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Expected Chemical Shifts and Multiplicities |
|---|---|
| ¹H NMR | 7.5-9.0 ppm (m, pyrazine protons) 6.0-6.5 ppm (s, pyrazole C4-H) 4.2-4.4 ppm (t, N-CH₂) 3.7-3.9 ppm (t, CH₂OH) 3.5-3.7 ppm (s, CH₂NH₂) 2.5-3.0 ppm (br s, NH₂) 1.8-2.2 ppm (br s, OH) |
| ¹³C NMR | 145-155 ppm (pyrazine C atoms) 140-150 ppm (pyrazole C3, C5) 100-110 ppm (pyrazole C4) 60-65 ppm (CH₂OH) 48-52 ppm (N-CH₂) 38-42 ppm (CH₂NH₂) |
Mass Spectrometry
Expected mass spectral data would include a molecular ion peak [M+H]⁺ at m/z 220.1, with potential fragmentation patterns involving loss of the ethanol chain, cleavage of the aminomethyl group, and fragmentation of the pyrazine ring. Similar to related compounds discussed in the search results, various adducts such as [M+Na]⁺ and [M+NH₄]⁺ might also be observed .
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) would be suitable for purity assessment and potential isolation of the compound. Based on its predicted polarity, a reverse-phase chromatographic method using C18 columns and gradient elution with water-acetonitrile mobile phases would likely be effective. UV detection at wavelengths around 254-280 nm would be appropriate due to the presence of the conjugated heterocyclic systems that absorb in this region.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume